Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate
CAS No.:
Cat. No.: VC17564987
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18O3 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate |
| Standard InChI | InChI=1S/C12H18O3/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(14)15-2/h3-8H2,1-2H3 |
| Standard InChI Key | IJSQVHDPBAGLGW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C12CCC(CC1)(CC2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a highly strained and rigid geometry. Substitution patterns significantly influence the compound’s reactivity and physical properties. In methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate, the acetyl group (–COCH₃) and methyl ester (–COOCH₃) introduce polarizable electron-withdrawing groups, enhancing electrophilic reactivity while moderating solubility in nonpolar solvents .
Comparative Analysis of Bicyclo[2.2.2]octane Derivatives
The table below contrasts key structural and functional features of related bicyclo[2.2.2]octane derivatives:
The acetyl group in methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate increases steric hindrance compared to its carboxylic acid counterpart, potentially reducing nucleophilic attack at the ester carbonyl .
Synthetic Methodologies
Enantioselective Tandem Reactions
A landmark study demonstrated the synthesis of bicyclo[2.2.2]octane-1-carboxylates via a metal-free, organocatalytic tandem reaction . Using a chiral organic base, such as quinine-derived catalysts, researchers achieved enantiomeric excess (ee) values exceeding 90% under mild conditions (25–60°C). The proposed mechanism involves an open transition state, where the base deprotonates a β-keto ester intermediate, enabling stereoselective cyclization .
Representative Reaction Pathway:
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Knoevenagel Condensation: Formation of α,β-unsaturated ketone from acetylacetone and aldehyde.
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Michael Addition: Chiral base-mediated addition to the enone system.
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Cyclization: Six-membered ring closure to form the bicyclic core .
Functionalization via Acetylation
Post-synthetic acetylation of methyl bicyclo[2.2.2]octane-1-carboxylate (CAS 2064-04-2) introduces the acetyl group. A reported method employs acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Yield optimization requires precise stoichiometry to avoid over-acetylation or ring-opening side reactions.
Physicochemical and Thermochemical Properties
Thermochemical Stability
Gas-phase studies of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0) reveal a deprotonation enthalpy (ΔrH°) of 343.2 ± 2.2 kcal/mol and Gibbs free energy (ΔrG°) of 336.2 ± 2.0 kcal/mol . These values suggest moderate acidity, comparable to substituted benzoic acids. The ester and acetyl derivatives are expected to exhibit lower acidity due to reduced resonance stabilization of the conjugate base.
Solubility and Reactivity
The methyl ester group enhances solubility in organic solvents (e.g., DMSO, THF) compared to the carboxylic acid analog. Reactivity is dominated by:
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Ester Hydrolysis: Base-catalyzed saponification yields the carboxylic acid derivative.
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Acetyl Group Participation: The acetyl carbonyl undergoes nucleophilic addition (e.g., Grignard reactions) and condensation .
Applications in Organic Synthesis and Materials Science
Chiral Building Blocks
The enantioselective synthesis of bicyclo[2.2.2]octane derivatives enables their use as chiral auxiliaries in asymmetric catalysis. For example, the rigid framework orients substituents in Suzuki-Miyaura cross-coupling reactions, improving stereochemical outcomes .
Polymeric Materials
Incorporating bicyclo[2.2.2]octane units into polymers enhances thermal stability. Copolymers with acrylate monomers exhibit glass transition temperatures (Tg) exceeding 200°C, making them suitable for high-performance coatings .
Challenges and Future Directions
Current limitations include:
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Scalability: Organocatalytic methods require optimization for industrial-scale production.
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Functional Group Tolerance: Late-stage acetylation may interfere with sensitive substituents.
Future research should prioritize:
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Catalyst Design: Developing recyclable catalysts to improve sustainability.
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Biological Profiling: Screening for antimicrobial or anticancer activity.
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